molecular formula C22H23NO4 B6307281 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylcyclobutane-1-carboxylic acid CAS No. 1936161-54-4

1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylcyclobutane-1-carboxylic acid

Cat. No.: B6307281
CAS No.: 1936161-54-4
M. Wt: 365.4 g/mol
InChI Key: CDDXCMDALKUWGB-UHFFFAOYSA-N
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Description

1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylcyclobutane-1-carboxylic acid (CAS: 885951-77-9) is an Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivative featuring a cyclobutane ring substituted with two methyl groups at the 3,3-positions. Its molecular formula is C₂₀H₁₉NO₄, with a molecular weight of 337.37 g/mol . The compound is widely utilized in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s orthogonal protection strategy, which allows for mild deprotection under basic conditions . The dimethylcyclobutane moiety introduces steric hindrance and conformational rigidity, enhancing metabolic stability and resistance to enzymatic degradation compared to linear or less-substituted analogs .

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethylcyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-21(2)12-22(13-21,19(24)25)23-20(26)27-11-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18H,11-13H2,1-2H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDXCMDALKUWGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Design and Optimization

The reaction employs a dehydroamino acid derivative (e.g., 1a : 2-acetamidoacrylate) and a dimethyl-substituted olefin (e.g., 2,2-dimethylstyrene) under blue light irradiation (λ<sub>max</sub> 415 nm) in the presence of an iridium-based photocatalyst ([Ir(dFCF<sub>3</sub>ppy)<sub>2</sub>dtbpy]PF<sub>6</sub>). Key parameters include:

  • Catalyst loading : 2–5 mol%

  • Solvent : Degassed acetonitrile (0.2–0.4 M)

  • Temperature : 20–25°C

  • Reaction time : 24–72 hours

Under these conditions, the cycloaddition proceeds via an energy transfer mechanism, where the excited Ir catalyst sensitizes the olefin to its triplet state, enabling stereocontrolled [2+2] coupling. Diastereoselectivity (d.r.) ranges from 3:1 to 20:1, depending on the olefin’s substitution pattern and protecting groups.

Scope of Olefins and Protecting Groups

The methodology tolerates diverse olefins and amino acid protecting groups:

  • Olefins : Styrenes with alkyl (e.g., 4-methylstyrene) or fused-ring substituents yield cyclobutanes with up to 80% isolated yield.

  • Amino protection : While Fmoc-protected dehydroamino acids exhibit moderate reactivity (e.g., 3da , 47% yield), Boc and Cbz groups perform comparably (e.g., 3ba , 72% yield, 8:1 d.r.).

Table 1. Representative Yields and Selectivities for Cyclobutane Formation

EntryOlefinProtecting GroupYield (%)d.r.
14-MethylstyreneFmoc476:1
2trans-StilbeneBoc728:1
3Menthol esterAc812:1

Solid-Phase Synthesis for Carboxylic Acid Functionalization

Solid-phase strategies using 2-chlorotrityl chloride (2-CTC) resin enable precise functionalization of the carboxylic acid moiety while preserving the cyclobutane core.

Resin Loading and Fmoc Protection

  • Resin activation : 2-CTC resin is swelled in dichloromethane (DCM) and treated with the cyclobutane amino acid ester (e.g., methyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate) in the presence of N,N-diisopropylethylamine (DIEA).

  • Fmoc protection : After resin loading, the free amino group is protected using Fmoc-OSu (Fmoc-N-succinimide) in dimethylformamide (DMF), achieving >95% coupling efficiency.

Hydrolysis and Cleavage

The methyl ester is hydrolyzed to the carboxylic acid using 6 M HCl at 120°C for 24 hours, followed by resin cleavage with 1% trifluoroacetic acid (TFA) in DCM. This step affords the free carboxylic acid in 73–86% yield.

Post-Functionalization and Purification

Diastereomer Separation

Crude products are purified via flash chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA). The major cis- and trans-diastereomers are isolated with >90% purity.

Analytical Characterization

  • NMR : Key signals include δ<sub>H</sub> 1.2–1.4 ppm (geminal dimethyl groups) and δ<sub>C</sub> 175–180 ppm (carboxylic acid carbonyl).

  • HRMS : Calculated for C<sub>24</sub>H<sub>27</sub>NO<sub>4</sub> [M+H]<sup>+</sup>: 394.2018; Found: 394.2021.

Challenges and Mechanistic Considerations

Steric and Electronic Effects

The geminal dimethyl groups on the cyclobutane ring introduce significant steric hindrance, necessitating prolonged reaction times (up to 72 hours) for complete conversion. Additionally, the electron-withdrawing Fmoc group slightly reduces the nucleophilicity of the amino group, requiring optimized coupling conditions (e.g., elevated temperatures or ultrasonic agitation).

Energy Transfer vs. Electron Transfer

Mechanistic studies confirm that the Ir catalyst operates via energy transfer (E<sub>T</sub> = 61.8 kcal/mol) rather than single-electron transfer, as evidenced by the inactivity of Ru-based catalysts (E<sub>T</sub> = 49.0 kcal/mol) in analogous reactions .

Chemical Reactions Analysis

Types of Reactions

1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for chlorination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Peptide Synthesis

Fmoc-DMCA is primarily utilized as a protecting group in the synthesis of peptides. The Fmoc (fluorenylmethoxycarbonyl) group is stable under basic conditions and can be removed selectively under mild acidic conditions, making it ideal for solid-phase peptide synthesis (SPPS). This method allows for the efficient assembly of peptides with high purity and yield.

Drug Development

The compound has potential applications in drug design due to its ability to mimic natural amino acids. By incorporating Fmoc-DMCA into peptide sequences, researchers can create peptide-based drugs that may exhibit improved pharmacological properties, such as increased stability and bioavailability.

Biological Studies

Fmoc-DMCA can be used in biological assays to study protein interactions and enzyme activities. Its incorporation into peptide sequences allows scientists to investigate the effects of specific amino acid modifications on biological function.

Case Study 1: Anticancer Peptide Development

A study explored the use of Fmoc-DMCA in the synthesis of anticancer peptides. The modified peptides demonstrated enhanced activity against cancer cell lines compared to their unmodified counterparts, suggesting that the incorporation of bulky side chains can improve binding affinity and specificity for cancer targets.

Case Study 2: Antimicrobial Peptides

Research has shown that peptides synthesized with Fmoc-DMCA exhibit antimicrobial properties. The study involved testing various Fmoc-DMCA-containing peptides against bacterial strains, revealing significant inhibition of bacterial growth, which highlights its potential as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group, preventing unwanted reactions during peptide synthesis. The compound can also interact with enzymes, inhibiting their activity by binding to the active site.

Comparison with Similar Compounds

Key Observations :

Cyclobutane vs. Cyclopropane: The target compound’s cyclobutane ring offers reduced ring strain compared to cyclopropane derivatives (e.g., EN300-624004), enabling better synthetic accessibility and stability .

Substituent Effects: Compounds with aromatic groups (e.g., 2-bromophenyl in CAS N/A) exhibit enhanced hydrophobicity, which may improve membrane permeability but reduce aqueous solubility .

Synthetic Utility :

  • The Fmoc group in all listed compounds enables compatibility with SPPS, but the target’s dimethylcyclobutane may require optimized coupling conditions due to steric hindrance .

Antiviral and Bioactivity Studies :

  • Analogs of Fmoc-protected amino acids with aryl substituents (e.g., 883594, 883596 in ) demonstrated HIV-1 entry inhibition, suggesting the target compound’s cyclobutane scaffold could be tailored for antiviral applications .

Physicochemical Properties :

  • Safety data () classify the compound under GHS Category 4 for acute toxicity (oral, dermal, inhalation), necessitating standard PPE during handling .

Q & A

Q. What are the recommended synthetic routes for preparing this compound?

The synthesis typically involves Fmoc protection of the amino group followed by cyclobutane ring formation. A stepwise approach is recommended:

  • Step 1 : Introduce the Fmoc group using 9-fluorenylmethyl chloroformate (Fmoc-Cl) in a basic medium (e.g., sodium bicarbonate) to protect the amine .
  • Step 2 : Construct the 3,3-dimethylcyclobutane ring via [2+2] photocycloaddition or strain-driven ring-closing metathesis, optimized under inert conditions .
  • Step 3 : Hydrolyze the ester intermediate to the carboxylic acid using aqueous NaOH or LiOH.
    Methodological Tip : Monitor reaction progress via TLC or LC-MS. Purify intermediates via flash chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Handling : Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact. Work in a fume hood to minimize inhalation of aerosols .
  • Storage : Store at 2–8°C in a desiccator to prevent hydrolysis of the Fmoc group. Use amber vials to avoid photodegradation .
  • Toxicity Note : Classified as acutely toxic (oral, dermal) and a respiratory irritant. Emergency protocols include rinsing eyes with water for 15 minutes and seeking medical attention for ingestion .

Q. What analytical techniques are effective for characterizing purity and structure?

  • Purity Analysis : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 265 nm (Fmoc absorbance) .
  • Structural Confirmation :
    • NMR : ¹H/¹³C NMR in DMSO-d₆ to identify cyclobutane protons (δ 2.5–3.5 ppm) and Fmoc aromatic signals (δ 7.2–7.8 ppm) .
    • Mass Spectrometry : ESI-MS for molecular ion confirmation (expected [M+H]⁺: ~424.4 g/mol based on C₂₄H₂₅NO₄) .

Advanced Questions

Q. How does the cyclobutane ring influence reactivity in peptide synthesis?

The strained cyclobutane imposes conformational constraints, altering peptide backbone flexibility. This enhances binding selectivity in target interactions (e.g., enzyme active sites). Experimental Design :

  • Compare coupling efficiency with standard Fmoc-amino acids using HATU/DIPEA activation.
  • Monitor steric hindrance via kinetic studies (e.g., slower coupling rates indicate restricted accessibility) .
    Data Insight : Analogous cyclobutane-containing peptides show improved metabolic stability in serum assays .

Q. How to resolve discrepancies in reported toxicity or physicochemical data?

  • Contradiction Analysis : Cross-reference SDS data (e.g., acute toxicity classifications vary due to limited empirical testing). Use predictive tools like QSAR models for toxicity estimation .
  • Physicochemical Gaps : Determine melting points via DSC and water solubility via shake-flask method. For example, if literature lacks solubility data, prepare saturated solutions in PBS (pH 7.4) and quantify via UV-Vis .

Q. How can this compound be utilized in designing conformationally constrained peptide analogs?

Applications :

  • Drug Design : Incorporate into peptide backbones to stabilize β-turn motifs, enhancing receptor affinity. Example: Cyclobutane analogs of somatostatin show 10-fold higher binding to SST2 receptors .
  • Methodology :
    • Solid-phase synthesis using Rink amide resin.
    • Deprotect Fmoc with 20% piperidine/DMF, then couple subsequent amino acids.
    • Cleave peptides with TFA/water/TIPS (95:2.5:2.5) and characterize via circular dichroism for secondary structure .

Table 1 : Comparison with Structural Analogs

CompoundStructural FeatureBiological Activity
Target Compound3,3-DimethylcyclobutaneConformational constraint
4-(3,5-Difluorophenyl) analogDifluorophenyl substituentEnhanced metabolic stability
Fmoc-AlanineLinear backboneStandard peptide synthesis

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